N-methyl-N-naphthalen-1-ylnitrous amide is a chemical compound with the molecular formula and a molecular weight of approximately 200.24 g/mol. It is classified as a nitrosamide, a subclass of nitrosamines, which are compounds formed by the reaction of nitrous acid with secondary amines. The compound is also known by its CAS number, 296760-88-8, and has applications in various scientific fields, particularly in organic synthesis and medicinal chemistry .
The synthesis of N-methyl-N-naphthalen-1-ylnitrous amide can be achieved through several methods:
The molecular structure of N-methyl-N-naphthalen-1-ylnitrous amide features a naphthalene ring system attached to a nitrous amide functional group. The structural representation can be visualized through its SMILES notation: O=NN(C)CC1=C2C=CC=CC2=CC=C1
.
N-methyl-N-naphthalen-1-ylnitrous amide can participate in various chemical reactions typical for nitrosamines:
These reactions are influenced by the electronic properties imparted by the naphthalene moiety and the nitrous group.
The mechanism of action for N-methyl-N-naphthalen-1-ylnitrous amide primarily revolves around its potential as a precursor for electrophilic species in organic synthesis. Upon activation (e.g., through heat or light), it can generate reactive intermediates that facilitate various organic transformations, including:
The compound's interactions with biological systems have raised concerns regarding its stability and potential toxicity, particularly in relation to its nitrosamine classification .
N-methyl-N-naphthalen-1-ylnitrous amide has several scientific applications:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.:
CAS No.: 21105-15-7
CAS No.: